molecular formula C9H17NS B097048 tert-Octyl isothiocyanate CAS No. 17701-76-7

tert-Octyl isothiocyanate

Cat. No. B097048
Key on ui cas rn: 17701-76-7
M. Wt: 171.31 g/mol
InChI Key: KUGHMFIBHMZICO-UHFFFAOYSA-N
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Patent
US04237062

Procedure details

The t-octylisothiocyanate was prepared from the reaction of diisobutylene and sodium thiocyanate as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])=[CH2:3].[S-:9][C:10]#[N:11].[Na+]>>[C:2]([N:11]=[C:10]=[S:9])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:1])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)CC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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